molecular formula C11H12F3NOS B2579204 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide CAS No. 2326199-76-0

2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide

Cat. No. B2579204
CAS RN: 2326199-76-0
M. Wt: 263.28
InChI Key: PGYFXOMXQAMYHA-UHFFFAOYSA-N
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Description

2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide, also known as TFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFB is a member of the benzamide class of compounds and is characterized by its trifluoroethyl group and ethylsulfanyl substituent.

Mechanism of Action

The mechanism of action of 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with GABA-A and NMDA receptors. 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide binds to the benzodiazepine site on GABA-A receptors, resulting in an increase in the activity of these receptors. This leads to an increase in the inhibitory tone in the brain, resulting in a reduction in neuronal excitability. 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide also enhances the activity of NMDA receptors, which play a crucial role in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide has been shown to have a number of biochemical and physiological effects. 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide has been shown to reduce anxiety and depression-like behaviors in animal models, suggesting its potential use as an anxiolytic and antidepressant. 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide has been shown to enhance cognitive function and memory retention in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide is its high selectivity for GABA-A and NMDA receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide is also relatively stable and easy to synthesize, making it readily available for research purposes. However, one of the limitations of 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide is its potential toxicity and side effects, which need to be carefully monitored in experimental studies.

Future Directions

There are a number of potential future directions for research on 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide. One area of interest is the development of 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide-based drugs for the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another area of interest is the study of the role of 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide in synaptic plasticity and learning and memory processes. Additionally, further research is needed to fully understand the potential side effects and toxicity of 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide involves the reaction of 2-mercaptoethylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base. This reaction results in the formation of 2-(2,2,2-trifluoroethylthio)ethylamine, which is then reacted with 2-chlorobenzoyl chloride to yield 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide. The synthesis method of 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide has been extensively studied and optimized, resulting in high yields and purity.

Scientific Research Applications

2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide has been shown to modulate the activity of GABA-A receptors, which play a crucial role in regulating neuronal excitability. 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide has also been shown to enhance the activity of NMDA receptors, which are involved in learning and memory processes. These properties make 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and depression.

properties

IUPAC Name

2-ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NOS/c1-2-17-9-6-4-3-5-8(9)10(16)15-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYFXOMXQAMYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfanyl)-N-(2,2,2-trifluoroethyl)benzamide

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